

# SHR5428: A Technical Overview of its Cyclin-Dependent Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHR5428   |           |
| Cat. No.:            | B12394268 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

SHR5428 is a potent and selective, noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7).[1] CDK7 is a key regulator of both the cell cycle and transcription, making it a compelling target in oncology.[1][2] This document provides a comprehensive technical guide on the selectivity profile of SHR5428 against other Cyclin-Dependent Kinases (CDKs), based on currently available information. It is intended to inform researchers and drug development professionals on the preclinical characteristics of this compound. SHR5428 has demonstrated potent enzymatic and cellular activity against triple-negative breast cancer models and exhibits favorable pharmacokinetic properties in preclinical species.[1]

### **Data Presentation: SHR5428 Kinase Selectivity**

While the primary publication detailing the full quantitative selectivity profile of **SHR5428** is not publicly accessible, available abstracts consistently report its high selectivity for CDK7 over other key cell cycle and transcriptional CDKs.[1] The table below summarizes the known inhibitory activity and the qualitative selectivity profile of **SHR5428**.



| Kinase Target | IC50 (nM)              | Selectivity Description        |
|---------------|------------------------|--------------------------------|
| CDK7          | 2.3                    | Highly Potent Inhibition       |
| CDK1          | Not Publicly Available | High Selectivity over CDK1[1]  |
| CDK2          | Not Publicly Available | High Selectivity over CDK2[1]  |
| CDK4          | Not Publicly Available | High Selectivity over CDK4[1]  |
| CDK6          | Not Publicly Available | High Selectivity over CDK6[1]  |
| CDK9          | Not Publicly Available | High Selectivity over CDK9[1]  |
| CDK12         | Not Publicly Available | High Selectivity over CDK12[1] |

Note: IC50 values for CDKs other than CDK7 are not available in the public domain at the time of this writing. The description of high selectivity is based on statements from the primary research publication abstract.[1]

## **Experimental Protocols**

The precise experimental protocols used to determine the selectivity profile of **SHR5428** have not been detailed in publicly available literature. However, a generalized methodology for in vitro kinase inhibition assays is presented below to provide a framework for understanding how such data is typically generated.

Representative In Vitro Kinase Selectivity Assay Protocol

This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of protein kinases.

- 1. Reagents and Materials:
- Recombinant human CDK/cyclin complexes (e.g., CDK7/CycH/MAT1, CDK1/CycB, CDK2/CycA, etc.)
- Kinase-specific peptide substrates
- Adenosine triphosphate (ATP), [y-33P]ATP
- Test compound (SHR5428) dissolved in Dimethyl Sulfoxide (DMSO)
- Kinase reaction buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT, BSA)



- ATP solution
- 96-well filter plates
- Scintillation counter and scintillant

#### 2. Assay Procedure:

- A serial dilution of the test compound (SHR5428) is prepared in DMSO and then diluted in the kinase reaction buffer.
- The recombinant CDK/cyclin enzymes are prepared in the kinase reaction buffer.
- In the wells of a 96-well plate, the test compound at various concentrations is pre-incubated with the respective CDK/cyclin enzyme for a defined period (e.g., 10-15 minutes) at room temperature.
- The kinase reaction is initiated by adding a mixture of the peptide substrate and  $[\gamma^{-33}P]ATP$ .
- The reaction is allowed to proceed for a specified time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).
- The reaction is terminated by the addition of a stop solution (e.g., phosphoric acid).
- The phosphorylated substrate is captured on a filter plate, which is then washed to remove unincorporated [y-33P]ATP.
- Scintillant is added to the wells, and the radioactivity, corresponding to the degree of substrate phosphorylation, is measured using a scintillation counter.

#### 3. Data Analysis:

- The raw data (counts per minute) are converted to percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
- The IC50 values, the concentration of the inhibitor required to reduce enzyme activity by 50%, are determined by fitting the percent inhibition data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

## **Mandatory Visualizations**

#### CDK7 Signaling Pathway

CDK7 plays a dual role in regulating the cell cycle and transcription. As a component of the CDK-activating kinase (CAK) complex, it phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and CDK6. Additionally, as part of the transcription factor IIH (TFIIH), it phosphorylates the C-terminal domain of RNA polymerase II, which is essential for transcription initiation.





#### Click to download full resolution via product page

Caption: Dual roles of CDK7 in transcription and cell cycle, and inhibition by SHR5428.

Experimental Workflow: Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for determining the selectivity profile of a kinase inhibitor.





Click to download full resolution via product page

Caption: A generalized workflow for in vitro kinase inhibitor selectivity profiling.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of SHR5428 as a selective and noncovalent inhibitor of CDK7 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SHR5428: A Technical Overview of its Cyclin-Dependent Kinase Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394268#shr5428-selectivity-profile-against-other-cdks]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.